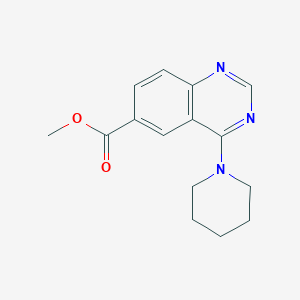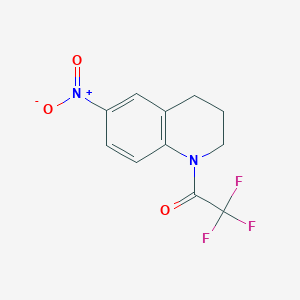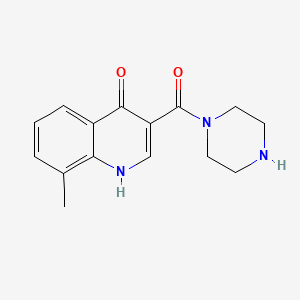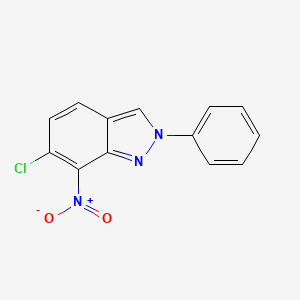
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is a heterocyclic compound that features both a quinazoline and a piperidine moiety The quinazoline ring is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate typically involves the formation of the quinazoline core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring. Subsequent alkylation or acylation reactions can introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazoline or piperidine rings.
Applications De Recherche Scientifique
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites on enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Evodiamine: Another piperidine-containing compound with potential anticancer activity.
Matrine: A quinazoline derivative with various biological activities.
Uniqueness
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is unique due to its combination of the quinazoline and piperidine moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality can make it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
648449-68-7 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
methyl 4-piperidin-1-ylquinazoline-6-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-20-15(19)11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Clé InChI |
SXRAUJARFRESBN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N=CN=C2N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)


amino}acetic acid](/img/structure/B11850264.png)

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)


![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)


